molecular formula C22H28O11 B15144169 Mono(2-ethyl-5-oxo-hexyl) phthalate (phenyl) glucuronide-d4

Mono(2-ethyl-5-oxo-hexyl) phthalate (phenyl) glucuronide-d4

Cat. No.: B15144169
M. Wt: 472.5 g/mol
InChI Key: UHXAUGHVASTHLR-TZWVURKPSA-N
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Description

Mono(2-ethyl-5-oxo-hexyl) phthalate (phenyl) glucuronide-d4 is a deuterium-labeled compound used primarily in scientific research. It is a stable isotope-labeled version of Mono(2-ethyl-5-oxo-hexyl) phthalate, which is an oxidative metabolite of Di(2-ethylhexyl) phthalate (DEHP). DEHP is a widely used plasticizer added to polyvinyl chloride (PVC) to impart flexibility, temperature tolerance, optical clarity, strength, and resistance to kinking .

Preparation Methods

The synthesis of Mono(2-ethyl-5-oxo-hexyl) phthalate (phenyl) glucuronide-d4 involves the incorporation of deuterium atoms into the molecular structure. This is typically achieved through the use of deuterated reagents and solvents during the synthesis process. The specific synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer. Industrial production methods often involve multi-step synthesis processes that ensure high purity and yield of the final product .

Chemical Reactions Analysis

Mono(2-ethyl-5-oxo-hexyl) phthalate (phenyl) glucuronide-d4 undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form more oxidized metabolites.

    Reduction: It can undergo reduction reactions to form less oxidized products.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Mono(2-ethyl-5-oxo-hexyl) phthalate (phenyl) glucuronide-d4 is used extensively in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of Mono(2-ethyl-5-oxo-hexyl) phthalate (phenyl) glucuronide-d4 involves its interaction with various molecular targets and pathways. As an oxidative metabolite of DEHP, it can disrupt endocrine functions by mimicking or interfering with the action of natural hormones. This disruption can lead to adverse effects on reproductive health and development. The compound’s deuterium labeling allows for precise tracking and quantification in biological systems, aiding in the study of its pharmacokinetics and toxicology .

Comparison with Similar Compounds

Mono(2-ethyl-5-oxo-hexyl) phthalate (phenyl) glucuronide-d4 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:

These compounds share similar chemical structures but differ in their specific isotopic labeling and biological effects.

Properties

Molecular Formula

C22H28O11

Molecular Weight

472.5 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2,3,4,5-tetradeuterio-6-(2-ethyl-5-oxohexoxy)carbonylbenzoyl]oxyoxane-2-carboxylic acid

InChI

InChI=1S/C22H28O11/c1-3-12(9-8-11(2)23)10-31-20(29)13-6-4-5-7-14(13)21(30)33-22-17(26)15(24)16(25)18(32-22)19(27)28/h4-7,12,15-18,22,24-26H,3,8-10H2,1-2H3,(H,27,28)/t12?,15-,16-,17+,18-,22-/m0/s1/i4D,5D,6D,7D

InChI Key

UHXAUGHVASTHLR-TZWVURKPSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C(=O)OCC(CC)CCC(=O)C)C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)[2H])[2H]

Canonical SMILES

CCC(CCC(=O)C)COC(=O)C1=CC=CC=C1C(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O

Origin of Product

United States

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